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Compound of Interest

Compound Name: PF-794

Cat. No.: B609967 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to interpreting experimental results and predicting potential

off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of PF-

06463922, a potent inhibitor of ALK and ROS1 kinases, with other kinases. The information

presented here is compiled from publicly available experimental data to facilitate an objective

assessment of its selectivity.

PF-06463922 is a next-generation, ATP-competitive small-molecule inhibitor designed to target

Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase fusions.[1] While highly potent

against its primary targets, a comprehensive evaluation of its interaction with a broader panel

of kinases is crucial for its application in research and clinical development.

Kinase Inhibition Profile of PF-06463922
To ascertain the selectivity of PF-06463922, its inhibitory activity was assessed against a large

panel of recombinant kinases. In an initial screening, the compound was tested at a

concentration of 1 µM against 206 different kinases. Besides its intended targets, ALK and

ROS1, PF-06463922 demonstrated significant inhibition (>75%) of 13 other tyrosine kinases at

this concentration.[1]

Subsequent competition binding assays were performed to determine the half-maximal

inhibitory concentration (IC50) for these 13 kinases, providing a quantitative measure of the

compound's potency against these off-target kinases. The results confirm that PF-06463922 is
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most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for ROS1 over

the other kinases tested.[1]

The following table summarizes the IC50 values for the kinases significantly inhibited by PF-

06463922, allowing for a direct comparison of its potency against its primary targets versus its

off-targets.

Kinase Target IC50 (nM) Primary/Off-Target

ROS1 <0.025 (Kᵢ) Primary

ALK <0.07 (Kᵢ) Primary

PTK2 (FAK) 1.1 Off-Target

FER 1.8 Off-Target

ACK1 2.0 Off-Target

LTK 2.1 Off-Target

JAK2 3.6 Off-Target

TYK2 4.1 Off-Target

FES 4.4 Off-Target

TRKA 5.8 Off-Target

TRKB 6.2 Off-Target

TRKC 7.0 Off-Target

STK22D (TSSK1) 8.0 Off-Target

LCK 9.0 Off-Target

FYN 10.0 Off-Target

Experimental Protocols
The determination of the kinase inhibition profile of PF-06463922 involved the following key

experimental methodologies:
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In Vitro Kinase Selectivity Screening (Invitrogen
SelectScreen®)
This assay was employed to perform the initial broad kinase panel screening. The general

principle of this assay is to quantify the ability of a test compound to inhibit the activity of a

specific kinase.

Methodology:

Enzyme and Substrate Preparation: Recombinant human kinases were used. Specific

peptide or protein substrates for each kinase were prepared in an appropriate assay buffer.

Compound Dilution: PF-06463922 was serially diluted to the desired screening concentration

(1 µM).

Kinase Reaction: The kinase, its specific substrate, and ATP were incubated in the presence

of either PF-06463922 or a vehicle control (DMSO). The reaction was allowed to proceed for

a defined period at a controlled temperature.

Detection: The amount of phosphorylated substrate was quantified. This is often achieved

using methods like radiometric assays (incorporation of ³³P-ATP) or non-radiometric methods

such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or

mobility shift assays.

Data Analysis: The percentage of kinase inhibition was calculated by comparing the activity

in the presence of the inhibitor to the activity in the vehicle control.

Competition Binding Assays for IC50 Determination
For the kinases that showed significant inhibition in the initial screen, competition binding

assays were performed to determine the IC50 values.

Methodology:

Assay Setup: A fixed concentration of a high-affinity, fluorescently labeled ligand (tracer) for

the kinase's ATP binding site is used.
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Competitive Binding: The kinase, the tracer, and varying concentrations of the test

compound (PF-06463922) are incubated together.

Detection: The amount of tracer bound to the kinase is measured. As the concentration of

the test compound increases, it displaces the tracer, leading to a decrease in the measured

signal (e.g., fluorescence polarization or FRET).

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace

50% of the bound tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing the Context: Signaling Pathways and
Experimental Workflow
To better understand the biological context of PF-06463922's activity and the process of its

selectivity profiling, the following diagrams are provided.
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Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.
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Caption: Experimental workflow for determining the kinase cross-reactivity profile of PF-

06463922.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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